molecular formula C19H16ClNO3 B2379427 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097903-33-6

2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No. B2379427
CAS RN: 2097903-33-6
M. Wt: 341.79
InChI Key: KVKUPCYLZKNRAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a phenyl ring. These groups would likely contribute to the overall shape and properties of the molecule. For example, the benzamide group would likely form a planar structure due to the conjugation of the amide group. The furan ring, being a heterocyclic aromatic ring, would also contribute to the planarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide group, the furan ring, and the phenyl ring. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis or aminolysis. The furan ring, being an aromatic heterocycle, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be influenced by the presence of the polar amide group and the aromatic rings. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of any intermolecular forces .

Scientific Research Applications

Organic Synthesis and Coordination Chemistry

Research in organic synthesis and coordination chemistry has explored the synthesis, reactivity, and coordination behavior of compounds with structural features similar to "2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide." For instance, the synthesis and coordination properties of isocyanides derived from 2-(hydroxymethyl)phenyl groups have been studied, revealing their potential as ligands in metal complexes, which could be relevant for catalysis and materials science applications (Facchin et al., 2002). Furthermore, the reactivity of halogenated benzamides with primary amines in the presence of copper catalysts highlights a method for synthesizing benzoxazole derivatives, a process that could be applicable to the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Miao et al., 2015).

Biological Activity

Studies on compounds structurally related to "2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide" have also investigated their biological activities. For example, new acyl derivatives of 3-aminofurazanes have been tested for their antiplasmodial activities, revealing structure-activity relationships that could inform the design of antimalarial agents (Hermann et al., 2021). Additionally, the bactericidal activity of chloro-substituted hydroxybenzamides against methicillin-resistant Staphylococcus aureus (MRSA) has been evaluated, indicating potential applications in developing new antibacterial agents (Zadrazilova et al., 2015).

Materials Science

In materials science, the exploration of heteropolyacids as catalysts for synthesizing benzamide derivatives under environmentally benign conditions showcases the potential of using such methodologies for the development of new materials and catalysts (Ighilahriz-Boubchir et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and the specific conditions under which it is handled. For example, if the compound is highly reactive or toxic, it would need to be handled with care to avoid harm .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use as a drug or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

2-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKUPCYLZKNRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

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